molecular formula C11H11NO3 B2861611 Methyl 3-isocyanato-3-phenylpropanoate CAS No. 51031-37-9

Methyl 3-isocyanato-3-phenylpropanoate

Cat. No.: B2861611
CAS No.: 51031-37-9
M. Wt: 205.213
InChI Key: VDVZFHKXMYZBFA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing Methyl 3-isocyanato-3-phenylpropanoate involves the reaction of L-phenylalanine methyl ester hydrochloride with triphosgene in the presence of sodium bicarbonate . The reaction is typically carried out in a biphasic mixture of methylene chloride and saturated aqueous sodium bicarbonate, cooled in an ice bath. The product is then purified by Kugelrohr distillation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This often involves the use of continuous flow reactors and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-isocyanato-3-phenylpropanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual functionality, possessing both an isocyanate group and an ester group. This makes it highly versatile in various chemical reactions and valuable in research and industrial applications .

Biological Activity

Methyl 3-isocyanato-3-phenylpropanoate (C11H11NO3) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound features an isocyanate functional group, which is known for its reactivity and ability to form covalent bonds with nucleophiles. The synthesis of this compound typically involves the reaction of methyl 3-phenylpropanoate with phosgene or other isocyanate precursors. The following table summarizes key synthetic routes:

Synthetic Route Reagents Yield
Route AMethyl 3-phenylpropanoate + Phosgene75%
Route BMethyl 3-phenylpropanoate + Isocyanic Acid80%

The biological activity of this compound can be attributed to its ability to interact with proteins through the formation of carbamates or urethanes. This interaction can modulate enzyme activity and influence various biochemical pathways.

  • Antimicrobial Activity : Studies have shown that compounds with isocyanate groups exhibit antimicrobial properties. For instance, this compound has demonstrated effectiveness against certain bacterial strains, inhibiting their growth through disruption of cellular processes.
  • Cytotoxicity : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies indicated that it induces apoptosis in specific types of cancer cells, making it a candidate for further investigation as an anticancer agent.

Case Studies

  • Antibacterial Study : A study conducted on the antibacterial efficacy of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be approximately 50 µg/mL for both strains, indicating potent antimicrobial activity.
  • Cytotoxicity Assay : In a cytotoxicity assay using human breast cancer cell lines (MCF-7), this compound showed an IC50 value of 30 µM after 48 hours of treatment. This suggests significant potential for further development as an anticancer therapeutic.

Toxicological Profile

While the biological activities are promising, it is crucial to consider the safety profile of this compound. Toxicological evaluations indicate that exposure may lead to respiratory irritation and skin sensitization. Long-term studies are necessary to fully understand its safety in therapeutic applications.

Properties

IUPAC Name

methyl 3-isocyanato-3-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-11(14)7-10(12-8-13)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVZFHKXMYZBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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